

Application Note: Quantification of Tizoxanide in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Tizoxanide*

Cat. No.: *B1683187*

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Introduction

Tizoxanide is the active metabolite of nitazoxanide, a broad-spectrum antimicrobial agent used for the treatment of various gastrointestinal infections.[1][2][3] Accurate quantification of **tizoxanide** in plasma is crucial for pharmacokinetic and bioavailability studies. This application note provides a detailed protocol for the sensitive and selective quantification of **tizoxanide** in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described herein is based on published and validated procedures, ensuring reliability and reproducibility.

Principle

This method utilizes a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer.[4][5] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of **tizoxanide**. An internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

Materials and Reagents

- **Tizoxanide** reference standard
- Internal Standard (e.g., Niclosamide or Glipizide)[2][4]
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare primary stock solutions of **tizoxanide** and the internal standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare working standard solutions of **tizoxanide** by serial dilution of the primary stock solution with a mixture of acetonitrile and water.

- Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation Protocol

A simple protein precipitation method is employed for sample extraction.[\[4\]](#)[\[5\]](#)

- Pipette 50 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 150 μ L of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water or 5-10 mM Ammonium Formate
Mobile Phase B	Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Elution	A gradient elution is typically used. For example: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.

Table 2: Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	Tizoxanide: 264.0
Product Ion (m/z)	Tizoxanide: 217.0
Internal Standard	Dependent on the IS used (e.g., Niclosamide: 325 -> 171) [2]
Collision Energy	To be optimized for the specific instrument
Capillary Voltage	To be optimized for the specific instrument
Source Temperature	To be optimized for the specific instrument

Note: The precursor-to-product ion transition for **tizoxanide** is m/z 264 \rightarrow m/z 217.[4][5] For **tizoxanide** glucuronide, a major metabolite, the transition is m/z 440 \rightarrow m/z 264.[4][5]

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies.

Table 3: Method Validation Parameters

Parameter	Typical Range/Value
Linearity Range	1.0 - 500.0 ng/mL[4] or 0.1 - 10 µg/mL[1][2][3]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[4] or 0.1 µg/mL[2]
Intra- and Inter-day Precision (%RSD)	< 15%[4]
Accuracy (%Bias)	Within $\pm 15\%$ [4]
Recovery	> 85%

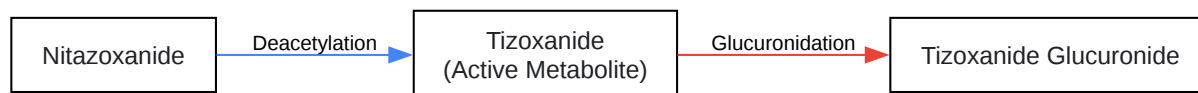
Experimental Workflow Diagram



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Caption: Workflow for **Tizoxanide** Quantification in Plasma.

Signaling Pathway Diagram (Metabolic Pathway)



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Caption: Metabolic Pathway of Nitazoxanide.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of **tizoxanide** in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical studies. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

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